(3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone
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Overview
Description
(3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of a suitable diketone with hydrazine under acidic conditions to form the pyrazole ring.
Sulfonylation: The pyrazole derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Piperidine substitution: The sulfonylated pyrazole is reacted with 4-methylpiperidine under basic conditions to form the desired piperidinyl sulfonyl derivative.
Coupling with tetrahydrobenzo[b]thiophene: The final step involves coupling the piperidinyl sulfonyl pyrazole with 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, (3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as stability, reactivity, or conductivity.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone depends on its interaction with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone: shares similarities with other sulfonyl pyrazole derivatives.
This compound: is also related to other tetrahydrobenzo[b]thiophene derivatives.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H27N3O3S2 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
InChI |
InChI=1S/C20H27N3O3S2/c1-13-8-10-22(11-9-13)28(25,26)19-14(2)21-23(15(19)3)20(24)18-12-16-6-4-5-7-17(16)27-18/h12-13H,4-11H2,1-3H3 |
InChI Key |
OZJMYHIAYIOXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC4=C(S3)CCCC4)C |
Origin of Product |
United States |
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